molecular formula C4H7NO2 B146661 (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate CAS No. 131131-05-0

(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate

Cat. No. B146661
M. Wt: 101.1 g/mol
InChI Key: NBTZBUKVCIOYMU-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate, also known as MOOH, is a chemical compound that has attracted significant attention in the field of scientific research due to its unique properties and potential applications.

Scientific Research Applications

(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In biochemistry, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been used as a tool for studying enzyme kinetics and protein-ligand interactions. In materials science, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been explored for its potential applications in the development of novel materials with unique properties.

Mechanism Of Action

The exact mechanism of action of (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components, such as nucleotides and lipids. It has also been shown to bind to certain receptors in the body, such as the adenosine receptor, which plays a key role in regulating various physiological processes.

Biochemical And Physiological Effects

(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. Additionally, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate in lab experiments is its high potency and selectivity, which allows for precise modulation of specific biochemical pathways and physiological processes. However, one of the limitations of using (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate is its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate, including the development of more efficient and cost-effective synthesis methods, the identification of new potential therapeutic applications, and the exploration of its potential as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate and its effects on various physiological processes.

Synthesis Methods

(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate can be synthesized through a multistep process involving the reaction of various chemical compounds, including 2-methyl-3-amino-4-oxo-4H-pyran-5-carboxylic acid, acetic anhydride, and hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.

properties

CAS RN

131131-05-0

Product Name

(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

IUPAC Name

(3S,4R)-3-amino-4-methyloxetan-2-one

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3+/m1/s1

InChI Key

NBTZBUKVCIOYMU-GBXIJSLDSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)O1)N

SMILES

CC1C(C(=O)O1)N

Canonical SMILES

CC1C(C(=O)O1)N

synonyms

2-Oxetanone,3-amino-4-methyl-,(3S,4R)-(9CI)

Origin of Product

United States

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